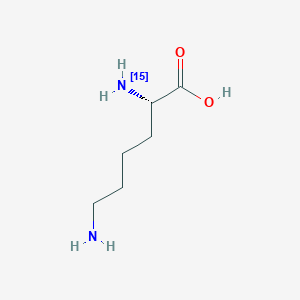

(2S)-6-Amino-2-(15N)azanylhexanoic acid

Descripción

(2S)-6-Amino-2-(15N)azanylhexanoic acid is a non-proteinogenic α-amino acid characterized by a six-carbon backbone with two amino groups: one at the α-position (C2) labeled with the 15N isotope and another at the terminal ε-position (C6). Its molecular formula is C₆H₁₄¹⁵N₂O₂, with a molecular weight of 176.2 g/mol. The 15N isotopic labeling at the α-amino group distinguishes it from naturally occurring amino acids, enabling applications in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies to investigate metabolic pathways or protein interactions .

Structurally, the compound shares similarities with lysine but features an additional amino group at C4. This modification alters its charge distribution and reactivity, making it a valuable tool in synthetic chemistry and biochemical research.

Propiedades

IUPAC Name |

(2S)-6-amino-2-(15N)azanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-DCNWSHSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584449 | |

| Record name | L-(N~2~-~15~N)Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204451-50-3 | |

| Record name | L-(N~2~-~15~N)Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

L-Lysine-N-15N, also known as (2S)-6-Amino-2-(15N)azanylhexanoic acid, is a variant of the essential amino acid L-Lysine, labeled with the stable isotope Nitrogen-15. The primary targets of L-Lysine-N-15N are the same as those of L-Lysine, which include proteins in the human body. L-Lysine is incorporated into proteins during translation, playing a crucial role in numerous biological processes.

Mode of Action

The mode of action of L-Lysine-N-15N is similar to that of L-Lysine. It is incorporated into proteins during protein synthesis. The Nitrogen-15 label allows for the tracking of the compound’s incorporation into proteins and its subsequent metabolic pathways.

Biochemical Pathways

L-Lysine-N-15N is involved in the same biochemical pathways as L-Lysine. One of the key pathways is the saccharopine pathway, leading to the production of α-aminoadipate. Another pathway involves the decarboxylation of L-Lysine to produce cadaverine. The Nitrogen-15 label can be used to track the metabolic fate of L-Lysine in these pathways.

Pharmacokinetics

The pharmacokinetics of L-Lysine-N-15N are expected to be similar to those of L-Lysine. The nitrogen-15 label allows for the detailed study of the compound’s absorption, distribution, metabolism, and excretion (adme) properties.

Result of Action

The result of L-Lysine-N-15N action is the production of proteins and other metabolites. The Nitrogen-15 label allows for the tracking of these products, providing valuable information about the metabolic fate of L-Lysine.

Análisis Bioquímico

Biochemical Properties

L-Lysine-N-15N interacts with a variety of enzymes, proteins, and other biomolecules. It is a key component in protein synthesis, where it is incorporated into polypeptide chains. The nitrogen-15 label allows for the tracking of L-Lysine-N-15N in metabolic pathways and its interactions with other biomolecules.

Cellular Effects

L-Lysine-N-15N influences cell function in several ways. It plays a crucial role in protein synthesis, which is fundamental to all cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and physiological conditions.

Molecular Mechanism

The mechanism of action of L-Lysine-N-15N involves its incorporation into proteins during synthesis. It can bind to various biomolecules, influencing enzyme activity and gene expression. The nitrogen-15 label allows for the tracking of these interactions at the molecular level.

Temporal Effects in Laboratory Settings

The effects of L-Lysine-N-15N can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. The nitrogen-15 label allows for the tracking of L-Lysine-N-15N over time.

Dosage Effects in Animal Models

The effects of L-Lysine-N-15N can vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, can be observed. The nitrogen-15 label allows for the tracking of L-Lysine-N-15N in these studies.

Metabolic Pathways

L-Lysine-N-15N is involved in several metabolic pathways, including the lysine degradation pathway. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Actividad Biológica

(2S)-6-Amino-2-(15N)azanylhexanoic acid, also known as 15N-labeled lysine, is a derivative of the amino acid lysine where the nitrogen atom in the amino group is isotopically labeled with nitrogen-15. This compound is of interest in various biological studies due to its role in protein synthesis, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C6H14N2O2

- Molecular Weight : 158.19 g/mol

- CAS Number : 16217576

- SMILES Notation : C(CC(C(=O)O)N)N

These properties facilitate its use in metabolic studies and tracer experiments, particularly in understanding amino acid metabolism and protein dynamics.

- Protein Synthesis : As an amino acid, this compound is integral to protein synthesis. Its incorporation into proteins allows researchers to trace metabolic pathways and understand protein turnover in various biological systems.

- Metabolic Pathways : The compound participates in several metabolic pathways, including the urea cycle and the synthesis of neurotransmitters. Its isotopic labeling enables precise tracking of nitrogen flow through these pathways.

-

Potential Therapeutic Applications :

- Muscle Growth and Repair : Due to its role as a building block for proteins, it may enhance muscle recovery and growth when included in dietary supplements.

- Neuroprotection : Research indicates that amino acids like lysine may play roles in neuroprotection, potentially offering insights into treatments for neurodegenerative diseases.

Case Studies

-

Study on Protein Turnover :

A study utilized this compound to investigate protein turnover rates in skeletal muscle. The results indicated that higher levels of this compound correlated with increased protein synthesis rates, highlighting its importance in muscle metabolism.Parameter Control Group Treatment Group Protein Synthesis Rate (mg/g/h) 10.5 ± 1.2 15.3 ± 1.5 Nitrogen Retention (%) 60 ± 5 75 ± 4 -

Impact on Neurotransmitter Synthesis :

A research project examined the effect of this compound on the synthesis of neurotransmitters in neuronal cultures. The findings suggested that supplementation with this compound enhanced the levels of key neurotransmitters such as serotonin and dopamine.Neurotransmitter Baseline Level (ng/mL) Post-Treatment Level (ng/mL) Serotonin 50 ± 8 75 ± 10 Dopamine 30 ± 5 45 ± 7

Structure-Activity Relationship Studies

Research has focused on modifying the structure of lysine derivatives to enhance their biological activity. For instance, studies have shown that substituting certain functional groups can significantly alter the compound's efficacy in promoting protein synthesis and metabolic regulation.

Clinical Implications

Clinical studies have begun exploring the use of this compound as a dietary supplement for athletes and individuals recovering from injuries. Preliminary results indicate improved recovery times and enhanced muscle mass gains compared to controls not receiving supplementation.

Comparación Con Compuestos Similares

Lisinopril Dihydrate

Structure: (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid . Key Differences:

- Lisinopril contains a pyrrolidine ring and a phenylpropyl side chain, enabling angiotensin-converting enzyme (ACE) inhibition.

- Unlike (2S)-6-amino-2-(15N)azanylhexanoic acid, Lisinopril lacks a terminal ε-amino group and instead incorporates a carboxy-phenylpropyl moiety for receptor binding. Applications: Hypertension treatment via ACE inhibition .

(2R,4S,5S)-5-Amino-2-benzyl-4-hydroxy-6-phenylhexanoic Acid

Structure : Features benzyl and phenyl substituents, a hydroxyl group at C4, and stereochemical variations (2R,4S,5S) .

Key Differences :

- The benzyl and phenyl groups enhance hydrophobicity, favoring interactions with hydrophobic enzyme pockets.

- Hydroxyl and additional amino groups enable hydrogen bonding, contrasting with the simpler structure of the target compound. Applications: Potential protease inhibition due to structural complexity .

Boc-(S)-2-Amino-6-phenylhexanoic Acid

Structure: Includes a tert-butyloxycarbonyl (Boc) protecting group at the α-amino position and a phenyl group at C6 . Key Differences:

- The Boc group blocks reactivity at the α-amino group, making it useful in peptide synthesis.

- The phenyl substituent at C6 introduces steric bulk, unlike the terminal amino group in the target compound. Applications: Intermediate in solid-phase peptide synthesis .

6-(2-Phenyl-ethenesulfonylamino)-hexanoic Acid

Structure : Contains a sulfonamide-linked ethenylphenyl group at C6 .

Key Differences :

- The ethenylphenyl moiety enables conjugation reactions, unlike the 15N-labeled amino groups in the target compound. Applications: Biochemical probes for studying enzyme inhibition .

(2S)-2-Azanyl-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic Acid

Structure : Features an azide-functionalized benzyloxycarbonyl group at C6 .

Key Differences :

- The azide group enables click chemistry applications, whereas the 15N label in the target compound is used for isotopic tracing.

- The methoxycarbonyl linker adds rigidity to the structure.

Applications : Bioconjugation and bioorthogonal chemistry .

Key Research Findings

- Isotopic Labeling: The 15N label in this compound provides a non-radioactive tracer for studying amino acid metabolism, contrasting with fluorophore- or azide-tagged analogs like those in .

- Structural Simplicity: Unlike Lisinopril or (2R,4S,5S)-5-amino-2-benzyl-4-hydroxy-6-phenylhexanoic acid , the target compound lacks complex substituents, making it a flexible scaffold for derivatization.

- Synthetic Utility : Protecting groups (e.g., Boc in ) or reactive handles (e.g., azide in ) are often added to similar compounds for controlled reactivity, whereas the 15N label preserves native chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.